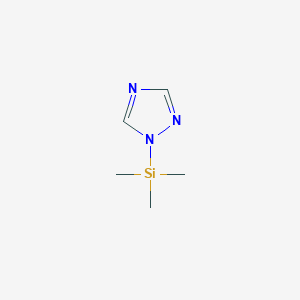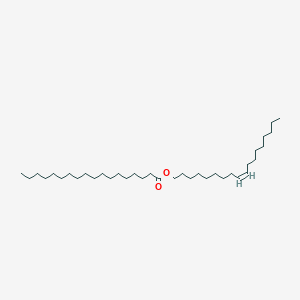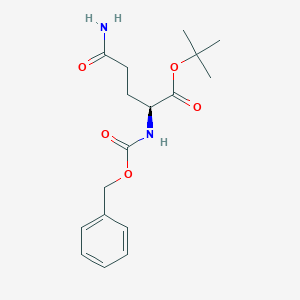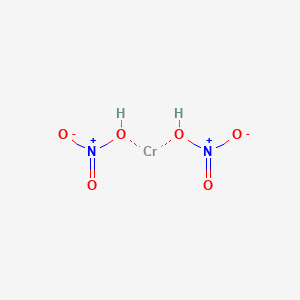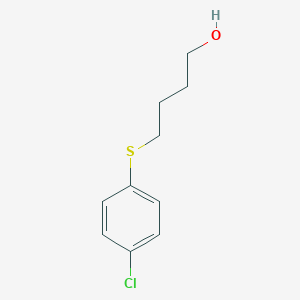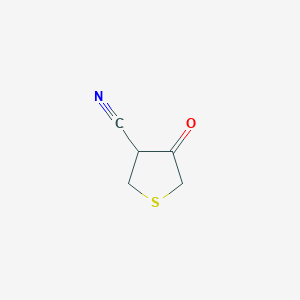![molecular formula C9H8BrNO3 B102023 2-[(4-bromobenzoyl)amino]acetic Acid CAS No. 18815-75-3](/img/structure/B102023.png)
2-[(4-bromobenzoyl)amino]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromobenzoyl)amino]acetic acid is a compound that can be associated with brominated aromatic structures and has relevance in the field of crystallography and organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds with brominated aromatic rings and acetic acid moieties are discussed, which can provide insights into the properties and behaviors that this compound may exhibit.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through regioselective bromination, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve an 84% yield . Similarly, the synthesis of 2-arylbenzothiazoles via acetic acid–promoted condensation under microwave irradiation and solvent-free conditions indicates that acetic acid can be an effective reagent in promoting condensation reactions for the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds often shows significant distortion due to the presence of the bromine atom. For instance, in 2-bromoacetoxybenzoic acid, the carboxylic acid moiety is twisted out of the plane of the aromatic ring, and the Br atom is rotationally disordered . This suggests that in this compound, similar structural distortions may occur due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, the 1:1 adduct of a brominated thiadiazole with carboxylic acids forms through hydrogen bonding . This indicates that this compound could potentially form adducts with other molecules through hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the electron-withdrawing nature of the bromine atom and the presence of other functional groups. For instance, the Br atom in 2-(3-Bromo-4-methoxyphenyl)acetic acid is shown to be electron-withdrawing, affecting the bond angles around the substituents . The crystal structures of related compounds also reveal the potential for hydrogen bonding and π-π interactions, which could be relevant for the physical properties such as solubility and melting point of this compound .
Scientific Research Applications
Role in Bacterial Catabolism and Potential Biotechnological Applications
Research on the bacterial catabolism of indole-3-acetic acid, a molecule with a similar structure to 2-[(4-bromobenzoyl)amino]acetic acid, highlights its biological function in various organisms, particularly in plants where it acts as a growth hormone. The study of gene clusters responsible for the aerobic and anaerobic degradation of indole-3-acetic acid to other compounds provides insights into the potential biotechnological applications of these pathways, including the use of IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Advanced Oxidation Processes
The degradation of organic pollutants through advanced oxidation processes (AOPs) is another area of interest. Studies on the degradation of acetaminophen, for instance, provide valuable insights into the kinetics, mechanisms, and by-products of AOPs, which could be relevant when considering the environmental fate and potential detoxification strategies for this compound and its derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
Target of Action
The primary targets of 2-[(4-bromobenzoyl)amino]acetic Acid are cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of certain kinds of inflammation .
Mode of Action
This compound acts by inhibiting COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound primarily affects the COX-2 enzymatic pathway . By inhibiting this pathway, it partially prevents the inflammatory cascade that can lead to various conditions .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation . This can be beneficial in conditions where inflammation is a primary symptom.
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXKRQZWGCWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18815-75-3 |
Source


|
| Record name | 2-[(4-bromophenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

